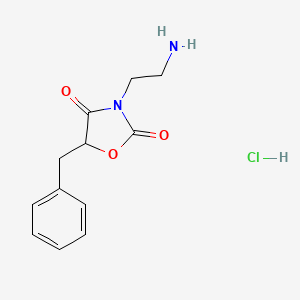
3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptamine hydrochloride is a laboratory chemical with the CAS number 343-94-2 . It’s used in various applications, including as a reactant for the preparation of tryptamine derivatives as inhibitors against hepatitis B virus, carbamoyl epipodophyllotoxins as potential antitumor agents, and more .
Molecular Structure Analysis
The molecular structure of tryptamine hydrochloride, a related compound, has been studied using various spectroscopic techniques . The conformational preferences were explained by hyperconjugative interactions .Chemical Reactions Analysis
Tryptamine hydrochloride can undergo various reactions due to its structure. It’s used as a reactant for the preparation of several compounds, including tryptamine derivatives, carbamoyl epipodophyllotoxins, and more .Physical and Chemical Properties Analysis
Tryptamine hydrochloride is a beige powder with a melting point of 253-255 °C. It’s soluble in water .Scientific Research Applications
Hypoglycemic Properties
- Benzyloxazolidine-2,4-diones, including compounds similar to 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride, have been identified as potent hypoglycemic agents. A study focusing on their effects on blood glucose levels in genetically obese mice highlighted their potential in diabetes treatment (Dow et al., 1991).
Chemical Reactivity and Synthesis
- Research on 3-(Benzyloxy)-4H-1,5,2-dioxazin-6-ones, closely related to the chemical structure of interest, revealed insights into their synthesis and reactivity. This study explored their transformation into various chemical forms, including 3-hydroxyoxazolidin-2,4-diones, under different conditions (Schwarz & Geffken, 1988).
Metal-Free Oxidative Cyclization
- A study on the oxidative cyclization of N-Boc-acrylamides demonstrated the synthesis of 5,5-disubstituted oxazolidine-2,4-diones, including 5-acetoxy-5-benzyloxazolidine-2,4-dione, through a metal-free process. This research contributes to the understanding of carbon-oxygen bond formation in such compounds (Duddupudi et al., 2020).
Antimicrobial Applications
- Compounds based on the thiazolidine-2,4-dione framework, similar to this compound, have been investigated for their antimicrobial properties. Studies have demonstrated their effectiveness against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Stereoselective Additions in Organic Synthesis
- The compound's relatives, such as 3-Benzyl-5-methyl-1,3-oxazolidine-3,4-diones, have been used in stereoselective reactions with Grignard reagents, contributing to the field of organic synthesis (Galliani et al., 2013).
Anticonvulsive Properties
- Studies have explored the anticonvulsive effects of similar compounds like 3,5,5-trimethyloxazolidine-2,4-dione, offering insights into the potential neurological applications of this compound (Everett & Richards, 1944).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2-aminoethyl)-5-benzyl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAGUIRNSRJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)O2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)

![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)
![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)
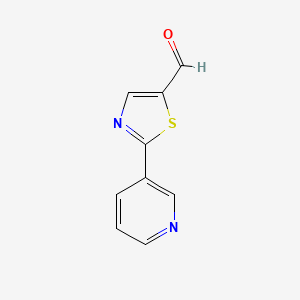
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)

![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)

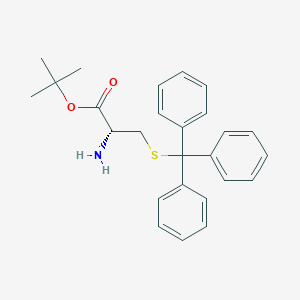
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)
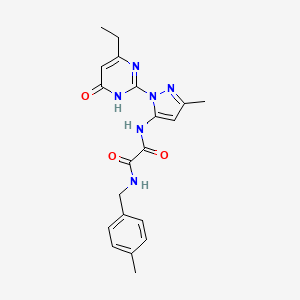
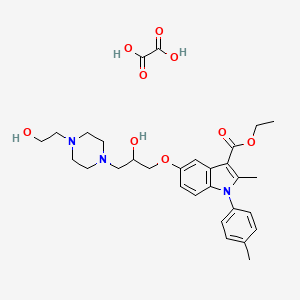
![[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2477439.png)
